Trk-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

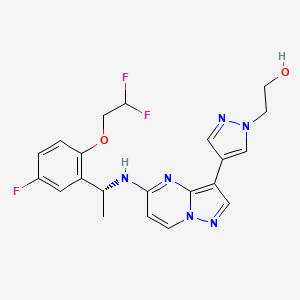

Molecular Formula |

C21H21F3N6O2 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

2-[4-[5-[[(1R)-1-[2-(2,2-difluoroethoxy)-5-fluorophenyl]ethyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C21H21F3N6O2/c1-13(16-8-15(22)2-3-18(16)32-12-19(23)24)27-20-4-5-30-21(28-20)17(10-26-30)14-9-25-29(11-14)6-7-31/h2-5,8-11,13,19,31H,6-7,12H2,1H3,(H,27,28)/t13-/m1/s1 |

InChI Key |

GYWAMONQPZXXDB-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OCC(F)F)NC2=NC3=C(C=NN3C=C2)C4=CN(N=C4)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Next-Generation Tropomyosin Receptor Kinase (Trk) Inhibitor

Disclaimer: The specific compound "Trk-IN-6" could not be definitively identified in publicly available chemical databases or scientific literature. Therefore, this guide focuses on a well-characterized, potent, next-generation Trk inhibitor, referred to as compound 8 in the publication "Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation" by Zhuo et al. (2021) in the Journal of Medicinal Chemistry. This compound serves as a representative example of an advanced Trk inhibitor for researchers, scientists, and drug development professionals.

Introduction to Trk Inhibition

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers.[2][3] This has led to the development of Trk inhibitors as a targeted cancer therapy.[4] First-generation inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy.[5][6] However, acquired resistance, frequently through mutations in the Trk kinase domain, limits their long-term effectiveness.[7] This has spurred the development of next-generation Trk inhibitors designed to overcome these resistance mechanisms.[7]

Chemical Structure and Properties of Compound 8

Compound 8 is a next-generation Trk inhibitor designed to be effective against both wild-type Trk and clinically relevant resistance mutations.[7]

Chemical Structure:

While the specific 2D structure drawing is not provided in the search results, the IUPAC name and SMILES string will be sought in the subsequent steps to definitively represent the molecule.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of Compound 8 is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₂F₂N₆O₂ |

| Molecular Weight | 428.44 g/mol |

| IUPAC Name | (S)-N-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-oxobutanamide |

| SMILES | O=C(C)CC(=O)NC1=CN=C2N1N=C(C=C2)N3CCCC[C@H]3C4=CC(=CC=C4F)F |

| In Vitro Potency (IC₅₀) | 0.2-0.7 nM against a panel of TRK mutants |

Data extracted from Zhuo et al., 2021.[8]

Mechanism of Action and Signaling Pathway

Compound 8 is a potent inhibitor of Trk kinases.[7] Like other Trk inhibitors, it functions by competing with ATP for the binding site in the catalytic kinase domain of the Trk protein.[2] This prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.[1]

The primary signaling pathways inhibited by Compound 8 include:

-

Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.[1]

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and apoptosis.[1]

-

PLCγ Pathway: This pathway is involved in cell growth and differentiation.[1]

By inhibiting these pathways, Compound 8 can induce apoptosis and inhibit the growth of tumors driven by aberrant Trk signaling.[5]

Experimental Protocols

The following sections outline the general methodologies that would be employed in the synthesis and evaluation of a Trk inhibitor like Compound 8, based on standard practices in medicinal chemistry.

Chemical Synthesis

The synthesis of pyrazolopyrimidine-based Trk inhibitors like Compound 8 typically involves a multi-step synthetic route. A generalized workflow is depicted below.

Key Steps:

-

Synthesis of the Pyrazolopyrimidine Core: This is often achieved through a cyclocondensation reaction between a substituted pyrazole and a pyrimidine derivative.

-

Functionalization of the Core: The core structure is then functionalized, for instance, through halogenation, to introduce a reactive site for subsequent coupling reactions.

-

Coupling Reaction: The final fragment of the molecule is introduced via a cross-coupling reaction, such as a Buchwald-Hartwig amination, to yield the final compound.

-

Purification and Characterization: The final product is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Assays

To determine the potency of Compound 8 against Trk kinases, in vitro kinase assays are performed.

Typical Protocol:

-

Reagents: Recombinant Trk kinase domains, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (Compound 8).

-

Procedure: a. The Trk kinase, substrate, and varying concentrations of Compound 8 are incubated together in an appropriate buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a set incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA).

-

Data Analysis: The kinase activity is plotted against the concentration of Compound 8, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Cellular Proliferation Assays

To assess the effect of Compound 8 on cancer cells harboring Trk fusions, cellular proliferation assays are conducted.

Typical Protocol:

-

Cell Lines: Cancer cell lines with known NTRK gene fusions (e.g., Ba/F3 cells engineered to express a Trk fusion protein).

-

Procedure: a. Cells are seeded in multi-well plates. b. The cells are treated with a range of concentrations of Compound 8. c. After a defined period (e.g., 72 hours), cell viability is measured using a suitable assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The percentage of cell viability is plotted against the concentration of Compound 8 to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Conclusion

Compound 8 represents a significant advancement in the development of Trk inhibitors, demonstrating high potency against both wild-type and resistant mutant forms of Trk kinases.[7] Its favorable pharmacological profile suggests its potential as a next-generation therapeutic for patients with Trk fusion-positive cancers who have developed resistance to earlier treatments. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and characterization of such targeted anticancer agents. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Trk-IN-6: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Next-Generation Tropomyosin Receptor Kinase (TRK) Inhibitor

This technical guide details the discovery, synthesis, and characterization of Trk-IN-6, a potent, next-generation pan-TRK inhibitor. Developed to combat acquired resistance to first and second-generation TRK inhibitors, this compound demonstrates significant efficacy against a range of TRK mutations, including those at the solvent-front, xDFG, and gatekeeper regions. This document provides comprehensive data, detailed experimental protocols, and visualizations of the relevant biological pathways and discovery workflow.

Discovery and Rationale

This compound (referred to as compound 8 in the primary literature) was developed through a structure-based drug design strategy.[1] The primary motivation was to overcome the clinical challenge of acquired resistance to approved TRK inhibitors like larotrectinib.[1] Tumors treated with these inhibitors often develop secondary mutations in the TRK kinase domain, leading to relapse. Specifically, mutations in the xDFG motif, such as TRKAG667C, have proven insensitive to existing second-generation inhibitors.[1]

The discovery process began with a rational design approach to identify a novel inhibitor with a chemical scaffold capable of targeting both wild-type and mutant TRK enzymes. This effort culminated in the identification of this compound, which has shown excellent potency against a panel of TRK mutants and superior in vivo efficacy in tumor xenograft models compared to earlier generation inhibitors.[1]

The following diagram illustrates the logical workflow of the discovery process.

References

Preliminary Studies on Tropomyosin Receptor Kinase (Trk) Inhibitors in Neurological Disorders: A Technical Guide

Disclaimer: No specific information was found for a compound designated "Trk-IN-6." This guide therefore provides a broader overview of the preliminary studies and mechanisms of Tropomyosin Receptor Kinase (Trk) inhibitors in the context of neurological disorders, with a focus on the well-characterized inhibitor, larotrectinib, as a representative example.

Introduction

Tropomyosin Receptor Kinases (Trks) are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1] This family includes TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] These receptors and their neurotrophin ligands regulate a multitude of processes including neuronal survival, differentiation, synaptic strength, and plasticity.[1][3] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, can result in constitutively active Trk fusion proteins that act as oncogenic drivers in various cancers, including those of the central nervous system (CNS).[2][4] Trk inhibitors are a class of targeted therapies designed to block the activity of these kinases.[4]

Mechanism of Action of Trk Inhibitors

Trk inhibitors, such as larotrectinib, are small molecules that selectively target and bind to the ATP-binding pocket of the Trk kinase domain.[5] This competitive inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival.[1][6] The primary signaling cascades affected are the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1][2] By blocking these pathways, Trk inhibitors can induce apoptosis (programmed cell death) and inhibit the growth of tumors that are dependent on Trk signaling.[4] Larotrectinib is a highly selective inhibitor of all three Trk proteins.[3]

Trk Signaling Pathway

The following diagram illustrates the primary signaling pathways activated by Trk receptors and the point of inhibition by Trk inhibitors.

References

- 1. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]

- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Viability Assay with Trk-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers.[1][3][4][5] These alterations lead to constitutively active Trk fusion proteins that promote tumor cell proliferation and survival through downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways.[6][7][8][9]

Trk-IN-6 is a potent and selective inhibitor of Trk kinases, demonstrating excellent in vitro potency against a panel of Trk mutants with IC50 values in the nanomolar range. As a targeted therapeutic agent, evaluating the effect of this compound on the viability of cancer cells harboring Trk alterations is a critical step in preclinical drug development. This document provides a detailed protocol for performing a cell viability assay using this compound, enabling researchers to determine its cytotoxic and anti-proliferative effects.

Trk Signaling Pathway Overview

Upon binding of their neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The diagram below illustrates the major pathways activated by Trk receptors, which are subsequently inhibited by this compound.

Caption: Trk signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section outlines the detailed methodology for assessing cell viability upon treatment with this compound. The choice of assay (e.g., MTT, MTS, or luminescent-based) will depend on laboratory equipment and specific experimental needs. Here, we provide a protocol for the widely used MTT assay and a more sensitive luminescent ATP-based assay (e.g., CellTiter-Glo®).

General Recommendations for Handling this compound

-

Solubility and Storage: this compound is typically soluble in dimethyl sulfoxide (DMSO).[10] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[11]

-

Concentration Range: For initial experiments, a wide range of this compound concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). Based on the potency of similar Trk inhibitors, a starting range of 0.1 nM to 10 µM is recommended.[12][13]

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

-

This compound

-

DMSO (cell culture grade)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Appropriate cancer cell line (e.g., those with known NTRK fusions like colorectal or breast cancer cell lines)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Luminescent ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP, which is an indicator of metabolically active cells. It is generally more sensitive than colorimetric assays.[14][15]

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Luminescent ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Appropriate cancer cell line

-

Complete cell culture medium

-

Opaque-walled 96-well plates (to minimize luminescence signal cross-talk)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate.

-

-

Luminescent Assay:

-

After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the luminescent assay reagent according to the manufacturer's instructions.

-

Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Subtract the luminescence of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting a cell viability assay with this compound.

Caption: A stepwise workflow for the cell viability assay.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound.

Table 1: Example Data Table for Cell Viability Assay with this compound

| This compound Concentration | Mean Absorbance/Luminescence (± SD) | % Cell Viability |

| Vehicle Control (0 µM) | 1.25 ± 0.08 | 100% |

| 0.1 nM | 1.22 ± 0.07 | 97.6% |

| 1 nM | 1.15 ± 0.06 | 92.0% |

| 10 nM | 0.98 ± 0.05 | 78.4% |

| 100 nM | 0.65 ± 0.04 | 52.0% |

| 1 µM | 0.32 ± 0.03 | 25.6% |

| 10 µM | 0.15 ± 0.02 | 12.0% |

| No-cell Control | 0.05 ± 0.01 | - |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

IC50 Determination:

The IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, R, or similar).

Conclusion

This document provides a comprehensive guide for performing a cell viability assay to evaluate the efficacy of the Trk inhibitor, this compound. By following these detailed protocols and data presentation guidelines, researchers can obtain reliable and reproducible results to advance the understanding of this compound as a potential therapeutic agent for Trk-driven cancers. It is recommended to use more than one type of cell viability assay to confirm the results and gain a more comprehensive understanding of the compound's effects.[16]

References

- 1. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. google.com [google.com]

- 8. A, B, C’s of Trk Receptors and Their Ligands in Ocular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trek Checkpoint SL7 Review — Versatile Gravel Bike [bicycling.com]

- 10. selleckchem.com [selleckchem.com]

- 11. lifetein.com [lifetein.com]

- 12. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. himedialabs.com [himedialabs.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Western Blot Protocol for Assessing Trk Phosphorylation Following Trk-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development, function, and survival of neurons.[1][2][3] Dysregulation of Trk signaling, often through gene fusions, is a known driver in a variety of cancers, making Trk kinases a significant therapeutic target.[3][4] Trk-IN-6 is a highly potent, next-generation pan-Trk inhibitor, demonstrating IC50 values in the low nanomolar range against both wild-type and mutant forms of Trk receptors. This application note provides a comprehensive Western blot protocol to evaluate the efficacy of this compound in inhibiting Trk phosphorylation within a cellular context. This method offers a sensitive and specific means to detect phosphorylated Trk (p-Trk), serving as a direct indicator of Trk kinase activity and the inhibitory effect of this compound. Additionally, this protocol details the examination of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, to validate the functional outcomes of Trk inhibition.

Principle of the Assay

This protocol utilizes the Western blot technique to identify and quantify specific proteins in a complex mixture. The process begins with the extraction of cellular proteins, which are then separated based on their size through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are transferred to a solid membrane, such as PVDF or nitrocellulose. This membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of the Trk receptor. Subsequently, a secondary antibody, which is conjugated to an enzyme like horseradish peroxidase (HRP) and recognizes the primary antibody, is introduced. The addition of a chemiluminescent substrate results in an enzymatic reaction that produces light, enabling the detection, visualization, and quantification of the p-Trk protein. To ensure accurate quantification and confirm equal protein loading across all samples, the membrane can be stripped of the initial antibodies and re-probed with antibodies against total Trk or a housekeeping protein.

Trk Signaling Pathway

The activation of Trk receptors is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, and Neurotrophin-3 (NT-3) to TrkC, to the extracellular domain of the receptors.[1][3] This binding event triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] These phosphorylated tyrosines act as docking sites for a variety of adaptor proteins and enzymes, leading to the activation of several downstream signaling cascades, including the Ras-MAPK, PI3K/AKT, and PLCγ pathways.[1][2][3] These pathways are instrumental in regulating essential cellular functions like survival, proliferation, and differentiation.[1][3] As an ATP-competitive inhibitor, this compound effectively blocks the kinase activity of Trk receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate your chosen cells (e.g., a neuroblastoma cell line or a cell line with a confirmed NTRK fusion) in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of the experiment.

-

Serum Starvation (Optional): To minimize basal levels of Trk phosphorylation, you can serum-starve the cells for 4-6 hours before treatment by replacing the growth medium with a serum-free or low-serum alternative.

-

Preparation of this compound: Create a stock solution of this compound using a suitable solvent like DMSO. From this stock, prepare the desired working concentrations in the cell culture medium. It is advisable to test a range of concentrations based on the known IC50 of this compound (e.g., 1 nM, 10 nM, 50 nM, 100 nM).

-

Inhibitor Treatment: Add the prepared concentrations of this compound to the cells. Remember to include a vehicle control (e.g., DMSO) at a final concentration matching that of the highest this compound dose.

-

Ligand Stimulation (Optional but Recommended): To more effectively assess the inhibitory action of this compound, it is beneficial to stimulate Trk phosphorylation with its corresponding ligand following the inhibitor pre-treatment. For instance, after a 1-2 hour pre-incubation with this compound, introduce the appropriate neurotrophin (e.g., BDNF for cells expressing TrkB) at a pre-determined optimal concentration for a brief period (e.g., 15-30 minutes).

-

Incubation: Incubate the cells for the intended treatment duration. Performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal incubation time. For similar inhibitors, a 2-hour incubation has been shown to be sufficient for observing significant inhibition.[1][5]

II. Cell Lysis

-

Wash Cells: After the treatment period, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, and supplement it with protease and phosphatase inhibitors to maintain the phosphorylation state of the proteins.

-

RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Inhibitors (add fresh before use): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate and sodium fluoride).

-

-

Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape and Collect: Use a cell scraper to detach the cells from the plate and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Keep the lysate on ice for 30 minutes, vortexing occasionally. To ensure complete cell lysis and to shear the DNA, sonicate the lysate briefly (e.g., three 10-second pulses on ice).

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any cell debris.

-

Collect Supernatant: Carefully move the supernatant, which contains the protein lysate, to a new, pre-chilled tube.

III. Protein Quantification

-

Assay Selection: Measure the protein concentration of each lysate using a standard protein assay. The Bicinchoninic acid (BCA) assay is generally recommended as it is more compatible with the detergents found in lysis buffers like RIPA.[6][7]

-

Standard Curve: Create a standard curve by preparing a series of known concentrations of a protein standard, such as Bovine Serum Albumin (BSA).

-

Measure Absorbance: Following the manufacturer's protocol, measure the absorbance of both the standards and the cell lysates.

-

Calculate Concentration: Determine the protein concentration of each sample by comparing its absorbance to the standard curve.

-

Normalize Samples: Adjust the volume of each sample with lysis buffer to ensure that all samples have the same protein concentration. This step is crucial for equal loading of protein into each lane of the gel.

IV. SDS-PAGE and Western Blotting

-

Sample Preparation: Take an equal amount of protein from each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer, which contains β-mercaptoethanol.

-

Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured samples, along with a molecular weight marker, onto a polyacrylamide gel (e.g., a 4-12% gradient gel). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using either a wet or semi-dry transfer system.

-

Blocking: After the transfer, block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For detecting phosphoproteins, a solution of 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended. Incubate the membrane for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody against phospho-Trk (e.g., anti-phospho-TrkA/B/C) in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (such as anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

-

Detection: Apply a chemiluminescent substrate (ECL) to the membrane as per the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

V. Stripping and Reprobing for Total Trk and Loading Control

-

Stripping (Optional): To normalize the p-Trk signal, you can strip the membrane of the bound antibodies and then re-probe it for total Trk and/or a loading control protein like β-actin or GAPDH. It is advisable to use a mild stripping buffer to minimize the loss of protein from the membrane.

-

Mild Stripping Buffer: 25 mM Glycine-HCl, 1% SDS, pH 2.0. Incubate for 30 minutes at room temperature with agitation.

-

-

Washing after Stripping: Thoroughly wash the membrane with PBS and then with TBST.

-

Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

-

Re-probing: Incubate the membrane with the primary antibody for total Trk or the loading control, and then proceed with the appropriate secondary antibody and detection steps as previously described.

VI. Data Analysis

-

Densitometry: Use image analysis software, such as ImageJ, to quantify the band intensities for p-Trk, total Trk, and the loading control.

-

Normalization: For each sample, normalize the band intensity of p-Trk to that of total Trk. This ratio (p-Trk / Total Trk) will represent the level of Trk phosphorylation.

-

Comparison: Compare the normalized p-Trk levels across the different treatment conditions (vehicle control versus various concentrations of this compound) to ascertain the dose-dependent inhibitory effect of the compound.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

| Reagent/Step | Recommended Concentration/Time | Notes |

| This compound Treatment | ||

| Cell Seeding Density | Varies by cell type | Aim for 70-80% confluency at time of treatment |

| Serum Starvation | 4-6 hours (optional) | Reduces basal phosphorylation |

| This compound Concentration | 1 nM - 100 nM (titration recommended) | Based on IC50; optimize for your cell line |

| This compound Incubation Time | 2 hours (titration recommended) | Time-course experiment can determine optimal time[1][5] |

| Ligand Stimulation | e.g., 50 ng/mL BDNF for 15-30 min | Stimulates a robust phosphorylation signal |

| Western Blotting | ||

| Protein Loading Amount | 20-30 µg per lane | Ensure equal loading by protein quantification |

| Primary Antibody (p-Trk) | Manufacturer's recommendation | Typically 1:1000 dilution |

| Primary Antibody Incubation | Overnight at 4°C | |

| Secondary Antibody (HRP) | Manufacturer's recommendation | Typically 1:2000 - 1:10000 dilution |

| Secondary Antibody Incubation | 1 hour at room temperature |

Table 2: Example of Quantitative Data Summary

| Treatment | p-Trk (Normalized Intensity) | Total Trk (Normalized Intensity) | p-Trk / Total Trk Ratio | % Inhibition |

| Vehicle Control | 1.00 | 1.00 | 1.00 | 0% |

| This compound (1 nM) | 0.75 | 0.98 | 0.77 | 23% |

| This compound (10 nM) | 0.32 | 1.01 | 0.32 | 68% |

| This compound (50 nM) | 0.08 | 0.99 | 0.08 | 92% |

| This compound (100 nM) | 0.04 | 1.02 | 0.04 | 96% |

Mandatory Visualization

Caption: Trk Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Experimental Design Using Pan-Trk Inhibitors in Mouse Models

Note: Publicly available in vivo experimental data for the specific compound Trk-IN-6 is limited. The following application notes and protocols are based on established methodologies for pan-Trk inhibitors, using Entrectinib (RXDX-101) as a representative agent with published in vivo data in mouse models. Researchers should use this information as a guide and optimize protocols for their specific Trk inhibitor and experimental model.

Introduction: Targeting Trk Signaling in Cancer

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for the development and function of the nervous system.[1][2] Their activation by neurotrophins triggers downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC-γ pathways, which regulate cell survival, proliferation, and differentiation.[2][3] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other partners, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers.[3][4] These fusions are found in a wide range of tumor types, making pan-Trk inhibitors a promising therapeutic strategy for "tissue-agnostic" cancer treatment.[3][4]

Mechanism of Action: Pan-Trk Inhibition

Pan-Trk inhibitors are small molecules designed to block the ATP-binding site of the Trk kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis in Trk-fusion positive cancers. Entrectinib is an orally available inhibitor of TrkA/B/C, ROS1, and ALK tyrosine kinases.[3]

Trk Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathways activated by Trk receptors and the point of intervention for a pan-Trk inhibitor.

Caption: Pan-Trk inhibitors block the activation of downstream signaling pathways.

In Vivo Experimental Design: Tumor Xenograft Model

The following protocol describes a general workflow for evaluating the efficacy of a pan-Trk inhibitor in a subcutaneous tumor xenograft mouse model. This is a common preclinical model to assess anti-tumor activity.

Experimental Workflow Diagram

Caption: General workflow for an in vivo xenograft study.

Detailed Experimental Protocols

Animal Model

-

Species: Athymic Nude Mice (nu/nu) or other immunocompromised strains.

-

Age/Weight: 6-8 weeks old, 18-22 grams.

-

Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Line and Tumor Implantation

-

Cell Line: A cell line with a known NTRK fusion, such as SH-SY5Y cells stably transfected with TrkB (SY5Y-TrkB) for neuroblastoma models.[5]

-

Implantation:

-

Harvest cultured cells during their exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

-

Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

Drug Formulation and Administration

-

Formulation (based on Entrectinib):

-

Prepare a vehicle solution of 0.5% methylcellulose and 1% Tween 80 in sterile water.[5]

-

Suspend the Trk inhibitor powder in the vehicle to the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 20g mouse at 10 mL/kg).

-

Stir the solution at room temperature for 30 minutes, followed by sonication for 20 minutes to ensure a uniform suspension.[5]

-

Prepare fresh formulation weekly.[5]

-

-

Administration:

-

Route: Oral gavage (PO) is common for orally bioavailable inhibitors like Entrectinib.

-

Dosing Schedule: Twice daily (BID) administration, 7 days a week.[5]

-

Efficacy Study

-

Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Initiate dosing as described above.

-

Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or a predefined study duration.

-

Event-Free Survival (EFS) can be defined as the time for tumors to reach a predetermined size (e.g., 4x the initial volume).

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Pharmacokinetic (PK) Protocol

-

Use a satellite group of tumor-bearing mice for PK analysis to avoid interfering with the efficacy study.

-

After the final dose of the inhibitor, collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours).[5]

-

Collect blood in heparinized tubes and separate plasma by centrifugation.

-

Analyze the plasma concentration of the drug using LC-MS/MS.[5]

-

Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Pharmacodynamic (PD) Protocol

-

At the end of the efficacy study (or at specific time points post-treatment), euthanize a subset of mice from each group.

-

Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

-

For frozen samples, prepare tumor lysates for Western blot analysis.

-

Probe the lysates with antibodies against total and phosphorylated Trk, as well as downstream markers like p-AKT and p-ERK, to confirm target engagement and pathway inhibition.[5]

Data Presentation

Table 1: In Vitro Potency of Representative Trk Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Assay Type |

| This compound | Pan-Trk mutants | 0.2 - 0.7 | BaF3 | Cell Viability |

| Entrectinib | TrkA, TrkB, TrkC | 1 - 12 | N/A | Kinase Assay |

| KRC-108 | TrkA | 43.3 | N/A | TR-FRET Kinase Assay |

Data compiled from publicly available sources.[6]

Table 2: In Vivo Efficacy of Entrectinib in a Neuroblastoma Xenograft Model

| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Event-Free Survival (EFS) | Statistical Significance |

| Vehicle Control | 0.5% Methylcellulose | N/A | Baseline | N/A |

| Entrectinib | 60 mg/kg, PO, BID | Significant | Significantly Prolonged | p < 0.0001 |

Data is representative of findings from studies on Entrectinib in SY5Y-TrkB xenografts.[5][7]

Table 3: Representative Pharmacokinetic Parameters of Entrectinib in Mice

| Compound | Dose (mg/kg) | Route | Cmax | Tmax (hr) | Brain/Plasma Ratio |

| Entrectinib | 60 | PO, BID | Achieved | ~6 | 0.43 |

This table summarizes key pharmacokinetic characteristics for Entrectinib.[3][5]

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trk receptor - Wikipedia [en.wikipedia.org]

- 3. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Trk-IN-6 handling and storage instructions for laboratory use

Application Notes and Protocols for Trk-IN-6

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk). The Trk family, which includes TrkA, TrkB, and TrkC, are receptor tyrosine kinases crucial for the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling is implicated in various cancers, making Trk inhibitors like this compound valuable tools for cancer research and therapeutic development.[3][4] These application notes provide detailed instructions for the proper handling, storage, and use of this compound in a laboratory setting.

Safety and Handling Precautions

This compound requires careful handling in a controlled laboratory environment. Users should be fully familiar with the safety data before use.

2.1 General Hazards

-

Acute Toxicity: Harmful if swallowed.[4]

-

Eye Irritation: May cause serious eye irritation.

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4] Avoid release into the environment.[4]

2.2 Safe Handling Procedures

-

Avoid contact with skin and eyes.[4]

-

Avoid inhalation of dust or aerosols.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Do not eat, drink, or smoke when handling this product.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

2.3 Personal Protective Equipment (PPE) A summary of recommended personal protective equipment is provided in the table below.

| PPE Category | Specification |

| Eye/Face Protection | Safety goggles with side-shields. |

| Hand Protection | Chemically resistant protective gloves (e.g., nitrile). |

| Skin/Body Protection | Impervious laboratory coat or clothing. |

| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated. |

2.4 First Aid Measures

-

If Swallowed: Call a POISON CENTER or physician if you feel unwell. Rinse mouth.[4]

-

If in Eyes: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[4]

-

On Skin: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[4]

-

If Inhaled: Move the person to fresh air.[4]

Storage Instructions

Proper storage is critical to maintain the stability and activity of this compound.[4]

| Form | Storage Temperature | Conditions |

| Solid Powder | -20°C | Keep container tightly sealed in a dry, well-ventilated area. Protect from direct sunlight.[4] |

| In Solvent (Stock Solution) | -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Keep tightly sealed.[4] |

Stability: The compound is stable under the recommended storage conditions.[4] Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]

Solution Preparation Protocols

This compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is a commonly used polar aprotic solvent for this purpose.[5][6]

4.1 Solubility Data

| Solvent | Note |

| DMSO | Common solvent for preparing high-concentration stock solutions. |

| Ethanol | May be used for some applications, but solubility might be lower than DMSO. |

| Aqueous Buffers (e.g., PBS) | Poorly soluble. Dilute high-concentration stock solutions into aqueous media immediately before use. |

4.2 Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Preparation: Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of this compound powder. Example: For 1 mL of 10 mM stock, weigh 4.46 mg (Molecular Weight: 446.43 g/mol ).

-

Solubilization: Add the appropriate volume of high-purity DMSO to the vial.

-

Dissolution: Vortex or sonicate the solution gently until the solid is completely dissolved.[7] Brief warming in a 37°C water bath can aid dissolution if needed.[7]

-

Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Caption: A typical workflow for determining the IC₅₀ of this compound.

Mechanism of Action: Trk Signaling Pathway

Trk receptors are activated by neurotrophins (e.g., NGF for TrkA, BDNF for TrkB). [2][3]Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. [1]This activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell survival, proliferation, and differentiation. [1][2]this compound exerts its effect by inhibiting the tyrosine kinase activity of the Trk receptor, thereby blocking these downstream signals.

Trk Signaling Pathway and Inhibition by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Troubleshooting Trk-IN-6 insolubility in aqueous solutions

Disclaimer: The following information is provided for a fictional compound, "Trk-IN-6," and is based on the general properties and challenges associated with poorly water-soluble small molecule kinase inhibitors. The quantitative data and specific protocols are illustrative examples designed to guide researchers in handling similar compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound, focusing on its limited aqueous solubility.

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A1: This is a common issue with compounds that have low aqueous solubility.[1][2] The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are several strategies to address this:

-

Lower the Stock Solution Concentration: High-concentration DMSO stocks are more prone to precipitation upon dilution.[3] Try preparing a lower concentration stock solution (e.g., 1-10 mM instead of 100 mM).[3]

-

Use a Two-Step Dilution: Instead of diluting the DMSO stock directly into the final buffer, perform an intermediate dilution in a mixture of buffer and DMSO.[3] This gradual change in solvent composition can help keep the compound in solution.

-

Increase the Final DMSO Concentration: If your experimental system can tolerate it, increasing the final concentration of DMSO in your assay may be necessary. However, be mindful of potential solvent effects on your cells or enzyme activity.

-

Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to your assay buffer can help maintain the solubility of hydrophobic compounds.[4]

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?

A2: Yes, inconsistent results are a frequent consequence of poor compound solubility. If this compound precipitates in your cell culture medium, the actual concentration of the dissolved, active compound will be lower and more variable than intended. This can lead to unreliable data.

-

Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals or amorphous particles).

-

Solubility in Media: Test the solubility of this compound directly in your cell culture medium at the desired final concentration.

-

Pre-warm the Medium: Adding the compound to pre-warmed media can sometimes improve solubility.

-

Consider Serum Content: The presence of serum proteins in the culture medium can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, this might contribute to the problem.

Q3: My this compound powder is difficult to dissolve even in pure DMSO. What can I do?

A3: If you are having trouble dissolving this compound powder in DMSO, you can try the following:

-

Vortexing and Sonication: After adding the solvent, vortex the solution vigorously. If it still doesn't dissolve, sonication in a water bath for short periods can help break up aggregates and facilitate dissolution.

-

Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the rate of dissolution. However, be cautious about the thermal stability of the compound.

-

Fresh Solvent: Ensure that your DMSO is of high quality and anhydrous. Water contamination in DMSO can reduce its solvating power for hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Q2: What is the recommended storage condition for this compound stock solutions?

A2: Store this compound stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and degradation. Repeated freeze-thaw cycles should be avoided as they can promote compound precipitation.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Q4: Can I use other organic solvents to dissolve this compound?

A4: Other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be used. However, their compatibility with your specific experimental setup and their potential toxicity to cells must be considered.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

| Solvent | Solubility (Approximate) |

| DMSO | ≥ 50 mg/mL |

| Ethanol | ~5 mg/mL |

| Water | < 0.1 mg/mL |

| PBS (pH 7.4) | < 0.1 mg/mL |

Table 2: Illustrative Kinetic Solubility of this compound in Aqueous Buffers

| Buffer System | pH | Final DMSO Concentration | Kinetic Solubility (μM) |

| Phosphate Buffered Saline | 7.4 | 0.5% | ~2 |

| Phosphate Buffered Saline | 7.4 | 1% | ~5 |

| RPMI-1640 + 10% FBS | 7.2 | 0.5% | ~8 |

| RPMI-1640 + 10% FBS | 7.2 | 1% | ~15 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipette

Procedure:

-

Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (Molecular weight of this compound is assumed to be 500 g/mol for this example). For 1 mL of a 10 mM solution, you would need 5 mg of this compound.

-

Weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

-

Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[6]

Materials:

-

10 mM this compound stock solution in DMSO

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

96-well clear-bottom plate

-

Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

-

Add 198 µL of the aqueous buffer to each well of the 96-well plate.

-

Add 2 µL of the 10 mM this compound DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

-

Perform serial dilutions down the plate by transferring 100 µL from the first well to the next, mixing thoroughly at each step.

-

Include a blank well containing 198 µL of buffer and 2 µL of DMSO.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.

-

The kinetic solubility is the highest concentration at which the absorbance is not significantly different from the blank control.

Mandatory Visualizations

Caption: Trk Signaling Pathway and the inhibitory action of this compound.

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-biolabs.com [creative-biolabs.com]

Technical Support Center: Interpreting Unexpected Results in Trk-IN-6 Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Trk-IN-6, a potent pan-Trk inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These receptor tyrosine kinases are crucial for neuronal survival, differentiation, and function.[1][2] this compound is designed to be a potent inhibitor of Trk kinase activity by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling.[1]

Q2: What are the expected outcomes of this compound treatment in a responsive cell line?

A2: In cell lines with activating Trk fusions or mutations, or those dependent on neurotrophin signaling for survival and proliferation, treatment with this compound is expected to lead to:

-

Inhibition of Trk autophosphorylation.

-

Decreased phosphorylation of downstream signaling proteins such as Akt, ERK (MAPK), and PLCγ.[1]

-

Reduced cell viability and proliferation.

-

Induction of apoptosis.

Q3: What are known on-target effects of Trk inhibition that might be observed in preclinical models?

A3: Inhibition of the Trk pathway can lead to physiological changes that may be observed as unexpected phenotypes in in vivo or complex cellular models. These can include effects on systems where Trk signaling is important, such as appetite regulation, balance, and pain sensitivity.[3][4] While more commonly reported in clinical settings, significant on-target effects in preclinical models could manifest as changes in animal behavior or unexpected cellular responses in co-culture systems.[3]

Troubleshooting Unexpected Results

Scenario 1: Decreased or No Efficacy of this compound

You observe that this compound is not inhibiting cell viability or downstream signaling as expected in a cell line believed to be Trk-dependent.

| Possible Cause | Recommended Action |

| Incorrect inhibitor concentration | Verify the dilution calculations and the final concentration of this compound used in the assay. Perform a dose-response experiment to determine the optimal concentration. |

| Degraded inhibitor | Ensure this compound has been stored correctly according to the manufacturer's instructions. If in doubt, use a fresh stock of the inhibitor. |

| Cell line is not Trk-dependent | Confirm the expression and activation status of Trk receptors in your cell line using Western blot or RT-qPCR. Validate Trk dependency using a complementary method, such as siRNA-mediated knockdown of TrkA, TrkB, or TrkC. |

| Acquired resistance | Cells may develop resistance through on-target mutations in the Trk kinase domain or activation of bypass signaling pathways.[5] Consider sequencing the Trk gene in resistant cells and probing for activation of alternative pathways (e.g., EGFR, MET). |

| Presence of truncated Trk isoforms | Some cells express truncated Trk receptors that lack the kinase domain (e.g., TrkB.T1, TrkC.T1).[6] These isoforms can bind neurotrophins and may sequester the ligand or activate alternative signaling pathways, potentially mitigating the effect of a kinase inhibitor. Assess the expression of both full-length and truncated Trk isoforms. |

Scenario 2: Paradoxical Increase in Signaling or Cell Proliferation

You observe an unexpected increase in the phosphorylation of a downstream signaling molecule (e.g., ERK) or an increase in cell proliferation at certain concentrations of this compound.

| Possible Cause | Recommended Action |

| Paradoxical activation of signaling pathways | Some kinase inhibitors can cause a "paradoxical" activation of the pathway they are intended to inhibit, particularly in cells with wild-type receptor status.[7][8] This can occur through various mechanisms, including conformational changes in the receptor or feedback loops. To investigate this, perform a detailed time-course and dose-response experiment, analyzing the phosphorylation status of key signaling molecules at multiple time points and concentrations. |

| Off-target effects | This compound may inhibit other kinases (off-targets) that are part of a negative feedback loop regulating the Trk pathway or a parallel pathway that promotes proliferation.[9][10] Consult a kinase selectivity profile for this compound if available, or test the effect of more selective inhibitors for the suspected off-target kinase. |

| Cellular context and feedback mechanisms | The cellular context, including the expression of other receptors and signaling molecules, can influence the response to a kinase inhibitor. Inhibition of one pathway may lead to the compensatory upregulation of another. A broader analysis of signaling pathways using phosphoproteomics or a phospho-kinase antibody array may be necessary to understand the global signaling rewiring. |

Data Presentation

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Cell Line/Assay Condition |

| TrkA (Wild-Type) | Data not publicly available | Biochemical Assay |

| TrkB (Wild-Type) | Data not publicly available | Biochemical Assay |

| TrkC (Wild-Type) | Data not publicly available | Biochemical Assay |

| Trk Mutants | 0.2 - 0.7 | Panel of various Trk mutants |

Table 2: Potential Off-Target Kinases for Trk Inhibitors

| Kinase Family | Potential for Off-Target Inhibition | Implication for Unexpected Results |

| Other Receptor Tyrosine Kinases (RTKs) | Moderate to Low | Activation of alternative RTKs (e.g., EGFR, MET) can lead to resistance or unexpected signaling.[5] |

| Non-Receptor Tyrosine Kinases | Moderate to Low | Inhibition of kinases involved in other signaling pathways could lead to a variety of cellular responses. |

| Serine/Threonine Kinases | Low | While less common for tyrosine kinase inhibitors, off-target inhibition of serine/threonine kinases can occur and lead to unexpected pathway modulation. |

Note: A specific kinase selectivity profile for this compound is not publicly available. This table is based on general knowledge of Trk inhibitors.

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Trk Pathway Activation

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Trk (pan or specific), total Trk, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Mandatory Visualizations

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of on-target adverse events caused by TRK inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TrkB Truncated Isoform Receptors as Transducers and Determinants of BDNF Functions [frontiersin.org]

- 7. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor. [vivo.weill.cornell.edu]

- 9. targetedonc.com [targetedonc.com]

- 10. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Off-target effects of Trk-IN-6 and how to control for them

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trk-IN-6, a novel Tropomyosin receptor kinase (Trk) inhibitor. Given that this compound is a new chemical entity, this guide leverages data from the well-characterized, clinically approved Trk inhibitors, Larotrectinib and Entrectinib, to provide a framework for understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

FAQ 1: What are the known on-target and potential off-target effects of Trk inhibitors like this compound?

This compound is designed to potently inhibit Trk family kinases (TrkA, TrkB, and TrkC), which are critical drivers in certain cancers. However, like many kinase inhibitors, it may exhibit off-target activity, meaning it can inhibit other kinases to varying degrees. Understanding the selectivity profile is crucial for interpreting experimental results.

Based on data from representative Trk inhibitors, potential off-target effects should be considered. Larotrectinib is known for its high selectivity for Trk kinases, with a more than 100-fold selectivity against other kinases, though it does show some activity against TNK2.[1] Entrectinib, in addition to inhibiting Trk kinases, is also a potent inhibitor of ROS1 and ALK.[1][2][3] A broader kinase screen of Entrectinib revealed inhibitory activity against several other kinases at higher concentrations.

It is highly recommended to perform a kinase selectivity profile for this compound to determine its specific off-target profile.

FAQ 2: How can I experimentally determine the off-target profile of this compound in my system?

Several methods can be employed to determine the off-target profile of this compound:

-

Biochemical Kinase Profiling: This is the most direct method to assess the inhibitory activity of this compound against a large panel of purified kinases. Commercially available services can screen your compound against hundreds of kinases and provide IC50 values, which quantify the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. It measures the change in the thermal stability of proteins upon ligand binding. An off-target protein that binds to this compound will exhibit a shift in its melting temperature. This method can identify both direct and indirect targets within the cell.

-

Phosphoproteomics: This mass spectrometry-based approach provides a global view of the phosphorylation events in a cell. By comparing the phosphoproteome of cells treated with this compound to untreated cells, you can identify changes in the phosphorylation of downstream substrates of off-target kinases. This can reveal which signaling pathways are perturbed by off-target activity.

FAQ 3: What are the downstream signaling pathways of Trk kinases that I should monitor for on-target effects?

The three primary signaling pathways activated by Trk receptors are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell growth, survival, and metabolism.

-

PLCγ-PKC Pathway: This pathway is involved in various cellular processes, including calcium signaling and cell migration.

You can monitor the on-target effects of this compound by assessing the phosphorylation status of key proteins in these pathways, such as ERK, AKT, and PLCγ, using techniques like Western blotting or phosphoproteomics.

FAQ 4: How do I interpret unexpected phenotypes in my experiments with this compound?

Unexpected phenotypes could be due to off-target effects. To investigate this:

-

Consult the Kinase Selectivity Data: If you have a kinase profile for this compound, check if any of the off-target kinases are known to be involved in the observed phenotype.

-

Use a Structurally Unrelated Trk Inhibitor: If another selective Trk inhibitor with a different off-target profile is available, you can use it as a control. If the unexpected phenotype is not reproduced with the second inhibitor, it is likely an off-target effect of this compound.

-

Rescue Experiments: If you suspect an off-target kinase is responsible, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

-

Knockdown/Knockout of Potential Off-Targets: Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase and see if it phenocopies the effect of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

| Possible Cause | Troubleshooting Step |

| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |

| Cell Line Heterogeneity | Perform regular cell line authentication and mycoplasma testing. |

| Off-Target Effects | Refer to the kinase selectivity profile of this compound or a representative inhibitor. Validate key off-targets using orthogonal approaches as described in FAQ 4. |

| Experimental Variability | Standardize cell seeding density, treatment duration, and reagent concentrations. Include appropriate positive and negative controls in every experiment. |

Issue 2: Discrepancy between biochemical and cellular assay results.

| Possible Cause | Troubleshooting Step |

| Cell Permeability | This compound may have poor cell permeability. Use a cell permeability assay to assess its uptake. |

| Cellular Efflux Pumps | The compound may be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration. Co-treatment with an efflux pump inhibitor can help to investigate this. |

| Metabolism of the Compound | Cells may metabolize this compound into an inactive form. Perform LC-MS/MS analysis of cell lysates to determine the intracellular concentration and stability of the compound. |

| Presence of High Intracellular ATP | Biochemical assays are often performed at lower ATP concentrations than those found in cells. The inhibitory potency of ATP-competitive inhibitors like this compound may be lower in a cellular environment. |

Data Presentation

The following tables summarize the kinase selectivity of the representative Trk inhibitors, Larotrectinib and Entrectinib. This data can serve as a guide for anticipating the potential on- and off-target activities of novel Trk inhibitors like this compound.

Table 1: On-Target and Off-Target Activity of Entrectinib [2]

| Kinase | IC50 (nmol/L) |

| TrkA | 1 |

| TrkB | 3 |

| TrkC | 5 |

| ROS1 | 7 |

| ALK | 12 |

| JAK2 | 40 |

| ACK1 | 70 |

| IGF1R | 122 |

| FAK | 140 |

| FLT3 | 164 |

| BRK | 195 |

| IR | 209 |

| AUR2 | 215 |

| JAK3 | 349 |

Table 2: Selectivity Profile of Larotrectinib

| Kinase | Selectivity vs. Trk (Fold) | Note |

| TrkA/B/C | 1 | On-Target |

| TNK2 | <100 | Notable Off-Target |

| Other 225 kinases | >100 | Highly Selective |

Note: A comprehensive IC50 panel for Larotrectinib is not publicly available, but it is widely reported to be highly selective for Trk kinases over a large panel of other kinases.[1]

Experimental Protocols

Protocol 1: In Vitro Immunoprecipitation Kinase Assay

This protocol is for determining the effect of this compound on the activity of immunoprecipitated Trk kinase.

A. Preparation of Cell Lysate

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate).

B. Immunoprecipitation of Trk Kinase [4][5][6]

-

Incubate 500 µg to 1 mg of total cell lysate with an anti-Trk antibody (2-5 µg) overnight at 4°C with gentle rotation.

-

Add 20-30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with ice-cold lysis buffer and twice with ice-cold kinase assay buffer.

-